molecular formula C13H24O3 B103661 MENTHYL LACTATE CAS No. 17162-29-7

MENTHYL LACTATE

Cat. No.: B103661
CAS No.: 17162-29-7
M. Wt: 228.33 g/mol
InChI Key: UJNOLBSYLSYIBM-UHFFFAOYSA-N
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Description

. It is a derivative of lactic acid and menthol, combining the cooling properties of menthol with the moisturizing and soothing effects of lactic acid. This compound is commonly used in personal care products, cosmetics, and pharmaceuticals due to its pleasant cooling sensation and skin-friendly properties.

Mechanism of Action

Menthyl Lactate, also known as 2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate, l-Menthyl lactate, (-)-menthyl lactate, or Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, is a compound with a variety of applications, particularly in the cosmetic and food industries .

Target of Action

This compound is primarily known for its cooling effect, which is similar to that of its parent compound, menthol . The primary targets of this compound are the cold-sensitive TRPM8 receptors in the skin .

Mode of Action

This compound interacts with its targets by activating the TRPM8 receptors, causing a feeling of coolness due to stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . It may also yield analgesic properties via kappa-opioid receptor agonism .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the sensation of cold and pain relief. By activating the TRPM8 receptors, this compound can inhibit the Ca++ currents of neuronal membranes, leading to a sensation of coolness . The kappa-opioid receptor agonism may also contribute to its analgesic properties .

Pharmacokinetics

It is known that this compound is an ester of natural menthol and lactic acid , suggesting that it may be metabolized into these two components in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is a cooling sensation on the skin, which can provide relief from minor irritations . Additionally, its potential analgesic properties may contribute to pain relief .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been rated as a low-risk ingredient by the Environmental Working Group (EWG), indicating a low potential for cancer, allergies, immunotoxicity, developmental and reproductive toxicity, and use restrictions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester typically involves the esterification of lactic acid with menthol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester, and the resulting product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

MENTHYL LACTATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MENTHYL LACTATE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Menthyl acetate: Another ester of menthol, but with acetic acid instead of lactic acid.

    Menthyl propionate: Similar structure but with propionic acid instead of lactic acid.

    Menthyl isovalerate: Ester of menthol with isovaleric acid.

Uniqueness

MENTHYL LACTATE is unique due to its combination of cooling, moisturizing, and exfoliating properties. Unlike other menthol esters, it provides a balanced effect of sensory cooling and skin conditioning, making it particularly valuable in personal care and pharmaceutical applications .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNOLBSYLSYIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864740
Record name Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17162-29-7, 59259-38-0
Record name Menthyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17162-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
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Record name Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053
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Record name 5-methyl-2-(1-methylethyl)cyclohexyl lactate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary sensory effect of menthyl lactate?

A1: this compound is known for its cooling sensation [], often described as milder and longer-lasting than that of menthol [, ].

Q2: How does the cooling effect of this compound compare to menthol?

A2: While both compounds provide a cooling sensation, this compound offers a milder and more prolonged effect compared to menthol [, ]. This makes it desirable for applications where a less intense and longer-lasting cooling sensation is preferred.

Q3: Are there specific advantages of using this compound in personal care products?

A3: Yes, research indicates that this compound exhibits a milder freshening action and reduced irritation potential compared to menthol [, ]. This makes it a suitable alternative for individuals with sensitive skin.

Q4: How is this compound used in the tobacco industry?

A4: this compound, often combined with other cooling agents like perillartine, is used to enhance the sweet and cool flavor profile of cigarette smoke []. It contributes to a more pleasant sensory experience for smokers.

Q5: Can this compound be used to create a cooling effect without the characteristic menthol odor?

A5: Yes, research suggests that specific formulations combining this compound with other cooling agents like menthone glycerin acetal can achieve a cooling effect without the distinct menthol odor [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol [].

Q7: What are the common methods for synthesizing this compound?

A7: this compound is typically synthesized through the esterification of lactic acid and menthol. This reaction can be facilitated using various catalysts and techniques [, , ].

Q8: Are there any challenges associated with the synthesis of this compound?

A8: One challenge in this compound synthesis is achieving a high yield of the desired product. Side reactions can lead to the formation of lactoyl esters, which require additional processing to convert into this compound [].

Q9: What role does lactic acid play in the formation of this compound in natural sources?

A9: Research indicates that the presence of lactic acid-producing microorganisms on certain plants, like Indian cornmint, during storage can lead to the formation of this compound []. This occurs through the reaction of naturally present menthol with the lactic acid produced by the microorganisms.

Q10: Does this compound readily dissolve in water?

A10: No, this compound is poorly soluble in water [, ]. This property can pose challenges for its formulation in water-based products, necessitating the use of solubilizers or alternative formulation strategies.

Q11: What approaches can be used to improve the stability of this compound in formulations?

A11: Researchers have explored the use of encapsulation techniques to enhance the stability of this compound in various products []. This approach involves encapsulating the compound within a protective matrix, such as microparticles or nanoparticles, to shield it from degradation and control its release.

Q12: Are there any known methods to stabilize this compound specifically?

A12: While not extensively discussed in the provided papers, general stabilization methods for esters like this compound include protection from heat, light, and moisture, as well as the use of antioxidants to prevent degradation.

Q13: Is there a risk of allergic contact dermatitis from this compound in cosmetics?

A14: While less common than with menthol, there have been reported cases of allergic contact dermatitis attributed to this compound in cosmetic products []. This highlights the importance of considering individual sensitivities and conducting appropriate safety testing for cosmetic formulations.

Q14: What resources are available to access detailed safety information on this compound?

A15: The Research Institute for Fragrance Materials (RIFM) provides safety assessments for fragrance ingredients, including this compound []. These assessments compile available toxicological data and offer insights into the safety profile of the compound.

Q15: How is this compound typically quantified in various samples?

A16: Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) is a common technique for quantifying this compound in samples like cigarette tipping paper [, ]. This method allows for the separation and detection of this compound from other components in the sample.

Q16: Have there been any studies on the biodegradability of this compound?

A17: While specific studies on this compound biodegradability were not found in the provided literature, its ester structure suggests a potential for biodegradation []. Further research is needed to assess its environmental fate and degradation pathways.

Q17: What are some research areas related to this compound that require further investigation?

A18: - Exploring the structure-activity relationship (SAR) of this compound and its derivatives to optimize the cooling effect and duration [].- Investigating the potential of this compound as a component in biodegradable and biocompatible materials for various applications [].- Conducting comprehensive ecotoxicological studies to assess the environmental impact of this compound and develop strategies for its sustainable use [, ].

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